molecular formula C22H17NO2 B12880901 4-([1,1'-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol CAS No. 656234-04-7

4-([1,1'-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol

Cat. No.: B12880901
CAS No.: 656234-04-7
M. Wt: 327.4 g/mol
InChI Key: QZBAJCHACQHLOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-([1,1’-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol: is an organic compound that features a biphenyl group attached to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Biphenyl Moiety: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Isoquinoline Formation: The isoquinoline ring can be synthesized via a Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde followed by cyclization.

    Methoxylation and Hydroxylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-([1,1’-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.

    Isoquinoline: A heterocyclic aromatic organic compound similar to quinoline.

    4-Methoxyphenol: An aromatic compound with a methoxy group and a hydroxyl group attached to a benzene ring.

Uniqueness

4-([1,1’-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol is unique due to its combination of a biphenyl group and an isoquinoline moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

656234-04-7

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

1-methoxy-4-(4-phenylphenyl)isoquinolin-5-ol

InChI

InChI=1S/C22H17NO2/c1-25-22-18-8-5-9-20(24)21(18)19(14-23-22)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-14,24H,1H3

InChI Key

QZBAJCHACQHLOB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.